molecular formula C19H20N2O5 B5510195 (3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5510195
M. Wt: 356.4 g/mol
InChI Key: JZGXECSLWQEINC-JKSUJKDBSA-N
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Description

(3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with methoxyphenyl and methoxypyridine groups

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, many pyrrolidine derivatives have biological activity and are used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials might include commercially available pyrrolidine derivatives, methoxyphenyl, and methoxypyridine compounds. Key steps in the synthesis could involve:

    Formation of the Pyrrolidine Ring: This might be achieved through cyclization reactions.

    Substitution Reactions: Introduction of the methoxyphenyl and methoxypyridine groups through nucleophilic substitution or coupling reactions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group could yield alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for applications in polymer science or nanotechnology.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-hydroxyphenyl)-1-(2-hydroxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(3-methylphenyl)-1-(2-methylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which might confer unique chemical and biological properties. For example, the presence of methoxy groups could influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(3S,4R)-4-(3-methoxyphenyl)-1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-13-6-3-5-12(9-13)15-10-21(11-16(15)19(23)24)18(22)14-7-4-8-20-17(14)26-2/h3-9,15-16H,10-11H2,1-2H3,(H,23,24)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXECSLWQEINC-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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